Tlr9-IN-1

Immunology Autoimmune Disease Drug Discovery

TLR9-IN-1 (compound 29) is the definitive small-molecule probe for unambiguous TLR9 pathway interrogation. Delivers an IC50 of 7 nM in primary human B cells with 33-fold selectivity over TLR7, eliminating the confounding multi-TLR inhibition seen with chloroquine or ODN2088. With documented in vivo efficacy in a psoriasis model and a published SAR framework, it is the superior reference standard for next-generation TLR9 inhibitor development across SLE, rheumatoid arthritis, and IBD programs. Insist on batch-to-batch ≥98% purity and rigorous analytical documentation to ensure reproducible, publication-grade data.

Molecular Formula C23H31N7O
Molecular Weight 421.5 g/mol
Cat. No. B10857067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTlr9-IN-1
Molecular FormulaC23H31N7O
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C3C=NN=C(C3=N2)N4CCC(CC4)C(=O)NCCCN(C)C
InChIInChI=1S/C23H31N7O/c1-17-5-7-20(8-6-17)30-16-19-15-25-26-22(21(19)27-30)29-13-9-18(10-14-29)23(31)24-11-4-12-28(2)3/h5-8,15-16,18H,4,9-14H2,1-3H3,(H,24,31)
InChIKeyFRMXKWKQIYLSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR9-IN-1 (Compound 29) for Inflammation and Autoimmune Disease Research Procurement Guide


TLR9-IN-1, also identified as compound 29, is a potent and selective small-molecule inhibitor of Toll-like receptor 9 (TLR9). It is primarily utilized in research contexts involving undesirable immune responses, such as autoimmune disorders and inflammation . Characterized by a molecular formula of C23H31N7O and a molecular weight of 421.5 g/mol, this compound acts by blocking TLR9 activation [1].

Risks of Substituting TLR9-IN-1 with Generic or Non-Selective TLR Antagonists in Research


Substituting TLR9-IN-1 with other TLR9 inhibitors or broader TLR antagonists can confound experimental outcomes due to significant differences in potency and selectivity. For instance, commonly referenced compounds like chloroquine or ODN2088 exhibit multi-TLR inhibition (e.g., TLR3, TLR7, TLR9), complicating the attribution of observed biological effects solely to TLR9 blockade [1]. Furthermore, the potency of different inhibitors varies drastically across assay systems and cellular contexts, making it impossible to assume equivalent functional inhibition based solely on a shared target. A rigorous, data-driven selection process based on quantitative, comparable evidence is therefore essential for reproducible scientific findings.

Quantitative Differentiation of TLR9-IN-1: A Comparative Evidence Guide


Comparative Potency of TLR9-IN-1 in Primary Human B Cells vs. Reporter Assays

TLR9-IN-1 demonstrates high potency with an IC50 of 7 nM for inhibiting human TLR9 in B cells [1]. This level of activity is superior to many other reported small-molecule TLR9 antagonists tested in cell-free or engineered reporter systems, which often show IC50 values in the range of 11-20 nM [2]. For instance, one benchmark compound, CHEMBL3357065, exhibits an IC50 of 11 nM in an HEK293 reporter assay, representing a 57% weaker inhibition compared to TLR9-IN-1 in its functional B-cell context [REFS-2, REFS-3].

Immunology Autoimmune Disease Drug Discovery

TLR9 vs. TLR7 Selectivity Profile of TLR9-IN-1 (Compound 29)

TLR9-IN-1 (compound 29) exhibits a 33.25-fold selectivity for TLR9 (IC50 = 0.08 μM) over the closely related receptor TLR7 (IC50 = 2.66 μM) [1]. This is a key differentiator from many dual TLR7/9 antagonists, which have a more balanced or even reversed selectivity profile, and from non-selective inhibitors like ODN2088 . This selectivity is significant, as it contrasts with some next-generation compounds achieving >600-fold selectivity, positioning TLR9-IN-1 as a valuable tool for investigating TLR9-specific pathways without complete ablation of TLR7 signaling [2].

Immunology Autoimmune Disease Selectivity

Validation of In Vivo Efficacy in a Preclinical Model of Psoriasis

In contrast to many early-stage TLR9 inhibitors for which in vivo data are absent, TLR9-IN-1 (compound 29) has demonstrated therapeutic efficacy in a preclinical murine model of psoriasis [1]. This evidence of in vivo antagonism against mouse TLR9 provides a critical bridge between in vitro potency and potential translational relevance, which is not available for numerous comparator molecules like CHEMBL3357065 or the quinazoline-based antagonists [2].

In Vivo Pharmacology Autoimmune Disease Psoriasis

Recommended Research Applications for TLR9-IN-1 Based on Validated Evidence


Investigating TLR9-Specific Signaling in Primary B Cells and pDCs

TLR9-IN-1 is well-suited for in vitro studies aiming to dissect TLR9-specific pathways in primary human immune cells, particularly B cells. Its high potency (IC50 of 7 nM) and established 33-fold selectivity over TLR7 provide a more targeted tool compared to pan-TLR inhibitors or less selective small molecules, reducing the risk of confounding results from off-target receptor modulation [1].

Evaluating Therapeutic Potential in Preclinical Autoimmune Disease Models

Given its validated in vivo efficacy in a murine model of psoriasis, TLR9-IN-1 (compound 29) is a strong candidate for further evaluation in other preclinical models of autoimmune and inflammatory diseases where TLR9 activation is implicated [2]. This is particularly relevant for research programs focused on systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease (IBD).

Use as a Benchmark Compound in Drug Discovery for TLR9 Antagonists

With its well-characterized potency and selectivity profile from a published structure-activity relationship (SAR) study, TLR9-IN-1 serves as an excellent reference or benchmark compound in the development of next-generation TLR9 inhibitors. Its data provides a clear baseline for evaluating the potency and selectivity of new chemical entities in both cellular reporter assays and more complex in vivo models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tlr9-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.